molecular formula C17H18O B13988732 (2-Methylphenyl)(2,4,6-trimethylphenyl)methanone CAS No. 1024-64-2

(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B13988732
CAS No.: 1024-64-2
M. Wt: 238.32 g/mol
InChI Key: JOOQHQOBMYMPSM-UHFFFAOYSA-N
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Description

(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C24H25O2P It is known for its unique structure, which includes a methanone group bonded to both a 2-methylphenyl and a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 2-methylphenyl and 2,4,6-trimethylphenyl precursors under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an anhydrous environment and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under the influence of electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Methylphenyl)(2,4,6-trimethylphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: A related compound with similar aromatic structures but different functional groups.

    2,4,6-Trimethylbenzoyl bis(p-tolyl) phosphine oxide: Another compound with a similar core structure but different substituents.

Uniqueness

(2-Methylphenyl)(2,4,6-trimethylphenyl)methanone is unique due to its specific combination of methylphenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

1024-64-2

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

(2-methylphenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C17H18O/c1-11-9-13(3)16(14(4)10-11)17(18)15-8-6-5-7-12(15)2/h5-10H,1-4H3

InChI Key

JOOQHQOBMYMPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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